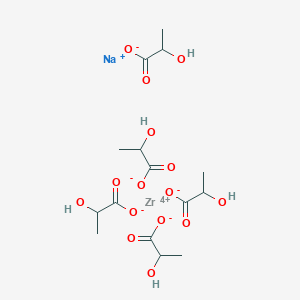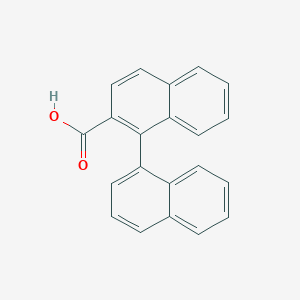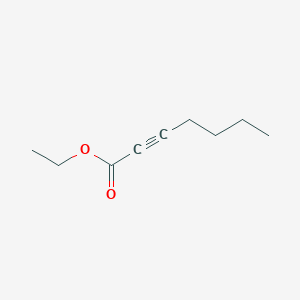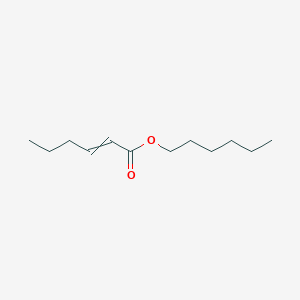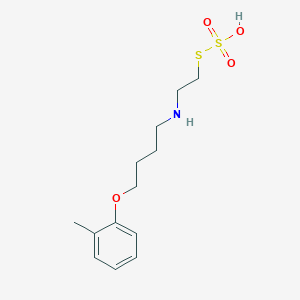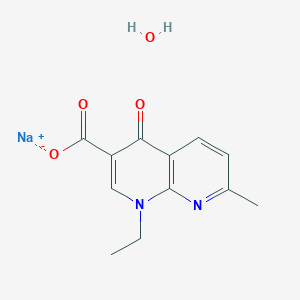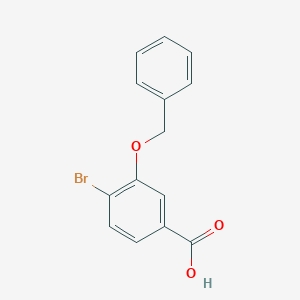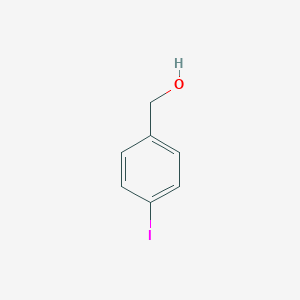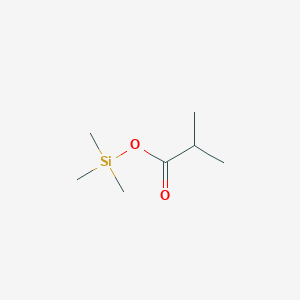
Trimethylsilyl isobutyrate
描述
Trimethylsilyl isobutyrate is a laboratory chemical . It is a derivative of isobutyric acid, where a trimethylsilyl group is attached to the oxygen atom of the carboxyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
Trimethylsilyl esters of P (III) acids were synthesized in high yields (89–94%) by the reaction of hydrophosphoryl compounds with hexamethyldisilazane at 20°C in the presence of ZnSO4 and diethylamine .Molecular Structure Analysis
The Trimethylsilyl isobutyrate molecule contains a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule .Chemical Reactions Analysis
Trimethylsilyl groups may be used as temporary protecting groups during chemical synthesis or some other chemical reactions . They are also used in derivatization of non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis
Trimethylsilyl isobutyrate is an amorphous solid, with virtually no water solubility . The water solubility of grafted silica materials is below 10e-6 g/L .科学研究应用
Vinyl Ether Polymerization : Trimethylsilyl triflate (TMSOTf), a related compound, was investigated as an initiator for the living polymerization of isobutyl vinyl ether (IBVE). It was found that the molecular weights of the polymers produced were higher than expected, suggesting a deviation in initiator efficiency (Cho, Feit, & Webster, 1992).
Reduction of Acid Chlorides : Tris(trimethylsilyl)silane, another similar compound, was used to reduce acid chlorides to their corresponding decarboxylated hydrocarbons through a free radical mechanism. This presented an alternative to the Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).
Organosilicon Chemistry Studies : Research on twelve trimethylsilyl compounds, including their 29Si and 13C NMR studies, was conducted. This study provided insights into the influences of substituent electronegativity on chemical shifts and coupling constants (Harris & Kimber, 1975).
Gas Chromatography of Fatty Acids : Trimethylsilylimidazole, a derivative, was utilized for gas chromatography of C1 through C5 fatty acids and other acids in serum and urine, demonstrating improved silylation for chromatographic analysis (Mamer & Gibbs, 1973).
Chemical Ionisation Mass Spectrometry : The study of trimethylsilyl derivatives of silicate anions using chemical ionisation mass spectrometry showed fewer fragment peaks compared to electron impact spectra, aiding in the analysis of these anions (Addison, 1979).
Reductive Alkylation of Aromatics : Trimethylsilyl substituent was used to control regiochemistry and overreduction during the metal/ammonia reduction of aromatic and polynuclear aromatic compounds (Marcinow, Clawson, & Rabideau, 1989).
未来方向
Trimethylsilyl compounds have found multiple applications in organic synthesis as well as in polymers and material science . They are being used in the identification and evaluation of biomarkers of disease . Future research may focus on exploring more applications of Trimethylsilyl isobutyrate in various fields of chemistry and material science.
属性
IUPAC Name |
trimethylsilyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTVTNNAFDOJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338991 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl isobutyrate | |
CAS RN |
16883-61-7 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



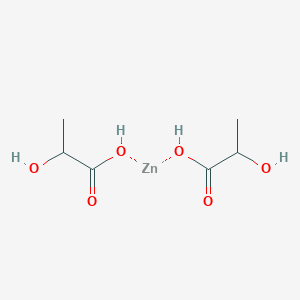
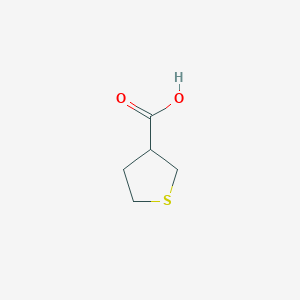
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
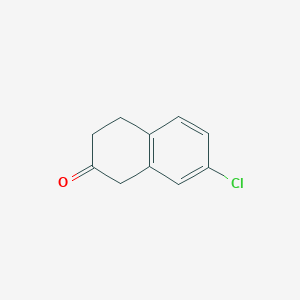
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
